4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring, an ethoxyphenyl group, and a pyrrolidin-1-yl-ethyl-2-one moiety. Its structural complexity arises from the dual substitution on the sulfonamide nitrogen, which differentiates it from simpler benzenesulfonamide analogs. The compound has been cataloged as a discontinued product by CymitQuimica (CAS: 252579-05-8) due to unspecified commercial or synthetic challenges .
Key structural features:
- Chlorine substituent at the para position of the benzene ring.
- Ethoxyphenyl group attached to the sulfonamide nitrogen.
- 2-Oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a lactam-based heterocycle.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-27-18-9-7-17(8-10-18)23(15-20(24)22-13-3-4-14-22)28(25,26)19-11-5-16(21)6-12-19/h5-12H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVQCWLNQWJCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by the introduction of the ethoxyphenyl group. The final steps involve the incorporation of the pyrrolidinyl and sulfonamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable diverse chemical modifications, making it suitable for various synthetic pathways.
Biology
Studies have indicated potential biological activities, including:
- Antimicrobial Properties: The sulfonamide group is known for its antibacterial effects, suggesting that this compound may exhibit similar properties.
- Anticancer Activity: Preliminary investigations show promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of metabolic pathways.
Medicine
Due to its structural characteristics, particularly the sulfonamide moiety, this compound is explored as a therapeutic agent. Sulfonamides are widely recognized for their role in treating bacterial infections and other medical conditions. Research is ongoing to evaluate its efficacy against specific diseases.
Industry
In industrial applications, 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is utilized in developing new materials and chemical processes. Its properties make it a candidate for formulating advanced materials with tailored functionalities.
Case Studies
Several documented studies highlight the applications of this compound:
- Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a new antibiotic agent.
- Cancer Cell Proliferation Inhibition: Research conducted on cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms. This finding opens avenues for further exploration in cancer therapeutics.
- Material Science Application: An industrial case study illustrated the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties, showcasing its versatility beyond biological applications.
Mechanism of Action
The mechanism of action of 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound may also interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights critical structural distinctions between the target compound and its analogs:
Discontinued Status and Commercial Relevance
For example, halogenated benzenesulfonamides often face regulatory hurdles in pharmaceutical or agrochemical industries .
Biological Activity
4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, a complex organic compound, is notable for its potential biological activities, particularly in pharmacology. This compound features a sulfonamide group, which is prevalent in many therapeutically active agents. Understanding its biological activity can provide insights into its possible applications in medicine and other fields.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide. Its molecular formula is with a molecular weight of 422.93 g/mol. The presence of the sulfonamide group is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes involved in various metabolic pathways.
- Receptor Interaction : It may affect signal transduction pathways by binding to cellular receptors.
Biological Activities
Recent studies have explored the compound’s potential in various biological contexts:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study showed that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation .
Anticancer Properties
The compound has been investigated for its anticancer potential. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Studies have highlighted that certain sulfonamide derivatives can inhibit tumor growth in vitro and in vivo models .
Table 1: Summary of Biological Activities
Cardiovascular Effects
A specific study focused on the cardiovascular impact of related sulfonamides showed that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly when tested on isolated rat hearts. This suggests a potential mechanism involving calcium channel modulation .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Theoretical evaluations using software like SwissADME indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Q & A
Q. What experimental parameters explain variability in enzyme inhibition across research groups?
- Key Variables :
- Assay Buffer : Ionic strength (e.g., Tris vs. PBS) affects sulfonamide-enzyme interactions.
- Enzyme Source : Recombinant vs. tissue-extracted enzymes may have post-translational modifications .
- Standardization : Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
